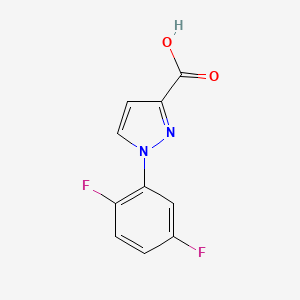

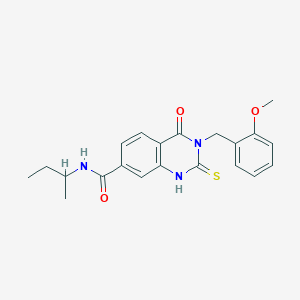

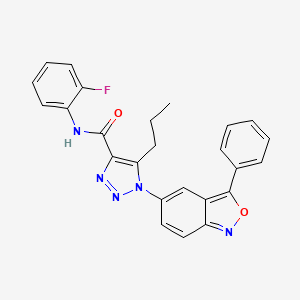

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol, also known as DCPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Aminopropyl Carbazole Derivatives and Neurogenesis

Aminopropyl carbazole derivatives, specifically 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, are reported to enhance neurogenesis in rat neural stem cells (NSCs). These derivatives promote final cell division during NSC differentiation, notably without inducing astrocytogenesis, suggesting a targeted approach to neurogenesis (Shin et al., 2015).

Structural and Computational Analysis

Schiff Base Formation and Analysis

Schiff bases formed by condensation reactions involving amines and carbazole derivatives have been structurally analyzed. For example, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was synthesized and analyzed through various techniques, including computational studies, indicating the compound's stability and potential applications (Warad et al., 2018).

Cellular Dynamics and Mechanisms

Inhibition of Mitotic Kinesin Eg5 and Apoptosis Induction

Carbazole derivatives have been shown to inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5 in transformed culture cells. This inhibition leads to mitotic arrest, subsequent cell death, and apoptosis. The study suggests selective toxicity towards transformed cells, indicating potential for targeted therapy (Okumura et al., 2006).

Antiproliferation and Apoptosis in Tumor Cells

Novel carbazole aminoalcohols have been synthesized as anticancer agents, showing significant antiproliferative activity against human tumor cell lines. These compounds are likely to act as topoisomerase I poisons, causing DNA damage and inducing G2-phase cell-cycle arrest and apoptosis in cancer cells (Wang et al., 2016).

Antifungal and Antibacterial Properties

Carbazole Hybrid Molecules as Antifungal Agents

Hybrid molecules combining carbazole and triazolyl groups have shown potent antifungal activity against various pathogenic fungal strains. Molecular docking analysis suggests a strong interaction between these compounds and target enzymes, indicating their potential as lead antifungal agents (Rad et al., 2016).

Antibacterial Activity and Biofilm Eradication

A specific dichlorocarbazol derivative has demonstrated bacteriostatic properties against a broad spectrum of pathogens, including Pseudomonas aeruginosa. Importantly, it has shown the ability to eradicate mature biofilms, a critical property in combating antibiotic-resistant infections (Liebens et al., 2014).

特性

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRNSUKZCMTOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

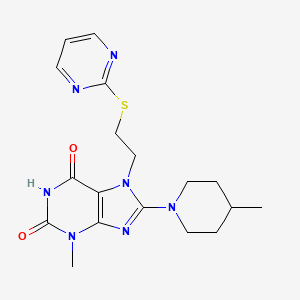

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

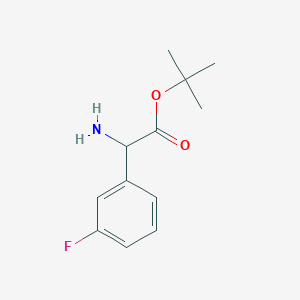

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

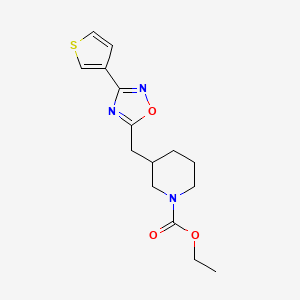

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2465443.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)